Scientific Field: Dermatology
Application Summary: Santamarine has been found to exhibit anti-photoaging properties.
Methods of Application: In the study, human dermal fibroblasts (HDFs) were irradiated with UVA and then treated with Santamarine.
Results: Santamarine treatment significantly reverted the upregulation of MMP-1 and suppression of collagen production caused by UVA irradiation.
Scientific Field: Oncology
Application Summary: Santamarine has been found to inhibit Thioredoxin Reductase (TrxR), weakening its antioxidative function in cells.
Methods of Application: TrxR knockdown or overexpression cell lines were used to evaluate the cytotoxicity of Santamarine regulated by TrxR.
Scientific Field: Oral Oncology
Application Summary: The anti-oral cancer effects of Santamarine, a Michelia compressa var.
Application Summary: Santamarine (SAMA), a Michelia compressa var.
Methods of Application: This study investigates the anticancer effects and acting mechanism of SAMA against oral cancer (OC-2 and HSC-3) in parallel with normal (Smulow–Glickman; S-G) cells.
Results: SAMA selectively inhibits oral cancer cell viability more than normal cells, reverted by the oxidative stress remover N -acetylcysteine (NAC).
Santamarine, also known as santamarin or douglanin, is a sesquiterpene lactone isolated from the roots of Inula racemosa and other plant species. This compound possesses a unique structure characterized by an α-methylene-γ-lactone moiety, which contributes to its diverse biological activities. Santamarine appears as a white powder and has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and dermatology due to its antioxidant capabilities and anti-inflammatory effects .
Studies suggest Santamarine exerts its effects through multiple mechanisms. It exhibits cytotoxic activity, meaning it can kill cancer cells (1, 2). This cytotoxicity might be linked to its ability to disrupt cell cycle progression and induce apoptosis (programmed cell death) (2). Additionally, Santamarine demonstrates antioxidant and anti-inflammatory properties (5). These effects may involve modulation of signaling pathways within cells [].
Santamarine exhibits a range of chemical reactivity primarily due to its lactone structure. It has been studied for its ability to inhibit thioredoxin reductase, an enzyme involved in cellular redox balance. By targeting this enzyme, santamarine induces oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells . The mechanism involves the interaction of santamarine with thioredoxin reductase's reactive residues, disrupting its antioxidative function and promoting tumor cell death .
The biological activities of santamarine are extensive:
Santamarine can be synthesized through various methods:
Santamarine's applications span several domains:
Research on santamarine's interactions reveals significant insights into its mechanism of action:
Several compounds share structural or functional similarities with santamarine. Here are some notable examples:
Santamarine stands out due to its dual role as both an antioxidant and an inducer of oxidative stress in cancer cells, making it a unique candidate for therapeutic exploration.
Santamarine demonstrates a remarkably diverse distribution pattern across three principal genera of the Asteraceae family, each contributing unique ethnobotanical significance and varying concentrations of this bioactive sesquiterpene lactone.
The genus Inula, comprising approximately 300 to 400 species distributed across Asia, Europe, and North America [3], serves as a prominent source of santamarine-containing preparations. Inula helenium Linnaeus, commonly known as elecampane, represents the most extensively studied species within this genus for santamarine content [4] [5] [6]. This large perennial herb, indigenous to southeast Europe and western Asia but naturalized across Ireland, Britain, and the northwestern United States [7], demonstrates substantial concentrations of santamarine in both root and flower tissues [8] [9].
Inula japonica Thunberg constitutes another significant source, with both roots and flowers yielding notable quantities of santamarine alongside related sesquiterpene lactones [8] [9]. The species Inula racemosa has been documented as a source for santamarine isolation, with researchers successfully extracting this compound from root tissues [10]. Inula viscosa (Linnaeus) Aiton, now classified as Dittrichia viscosa (Linnaeus) Greuter, represents a widespread Mediterranean plant proven to be a rich source of sesquiterpenes, lactones, and flavonoids [6].
The phytochemical profile of Inula species demonstrates remarkable consistency in sesquiterpene lactone production, with santamarine frequently co-occurring with alantolactone, isoalantolactone, and various related eudesmanolide derivatives [11] [12]. Recent molecular networking approaches applied to Inula helenium have enabled the isolation of four undescribed eudesmane-eudesmane sesquiterpene dimers alongside santamarine and seventeen known sesquiterpenes [12].
The genus Artemisia, encompassing approximately 200 to 500 taxa widely distributed throughout the Northern Hemisphere [13], provides another significant source of santamarine-containing plant materials. Artemisia confertiflora De Candolle has been specifically documented as a source of santamarine with demonstrated antimicrobial, antifungal, antibacterial, anti-inflammatory, and anticancer activities [14] [15]. This species has yielded santamarine alongside reynosin, both sesquiterpene lactones exhibiting mycobactericidal activity against clinical Mycobacterium tuberculosis strains [16].
Artemisia scoparia Waldstein and Kitaibel represents another documented source, with santamarine isolation achieved through combination of methanolic and chloride extracts [17]. The presence of santamarine in various Artemisia species has been associated with their traditional medicinal applications, particularly in the context of antimicrobial and anti-inflammatory preparations [18].
Artemisia annua Linnaeus, while primarily recognized for artemisinin production, contains related sesquiterpene lactones including artemisinic acid derivatives that share biosynthetic pathways with santamarine [19] [20]. The genus demonstrates substantial chemical diversity, with sesquiterpene lactones representing characteristic secondary metabolites across multiple species [21].
The genus Saussurea, comprising approximately 300 species of flowering plants native to cool temperate and arctic regions of East Asia, Europe, and North America [22], provides perhaps the most concentrated sources of santamarine. Saussurea lappa Clarke Bennett, indigenous to India and Pakistan [23] [24], represents the most extensively studied species for santamarine content and extraction methodologies.
Saussurea lappa has been traditionally employed in alleviating pain associated with abdominal distention and tenesmus, indigestion with anorexia, dysentery, nausea, and vomiting [23] [24]. The dried roots of this species have served as the primary source for santamarine isolation, with multiple extraction and purification methodologies developed specifically for this plant matrix [19] [25] [26].
Saussurea costus represents another significant source within this genus, with recent phytochemical investigations yielding fourteen undescribed sesquiterpenoids including compounds structurally related to santamarine [27]. The roots of Saussurea species consistently demonstrate high concentrations of sesquiterpene lactones, with santamarine frequently representing a major constituent alongside dehydrocostus lactone, reynosin, and related eudesmanolide derivatives [19] [26].
The ethnobotanical significance of Saussurea species extends beyond santamarine content, with several high-altitude Himalayan species utilized as ornamental plants and traditional medicines [22]. The biosynthetic capacity for sesquiterpene lactone production appears particularly pronounced in this genus, making it a primary target for commercial santamarine extraction efforts [26] [28].
The phytochemical complexity of santamarine-containing plant matrices necessitates comprehensive understanding of co-occurring secondary metabolites, which significantly influence extraction efficiency, purification strategies, and biological activity profiles.
Santamarine consistently co-occurs with structurally related sesquiterpene lactones across all major plant sources. In Saussurea lappa matrices, dehydrocostus lactone represents the predominant co-occurring compound, often present in higher concentrations than santamarine itself [19] [29]. This relationship proves particularly significant as dehydrocostus lactone serves as a potential bioprecursor for santamarine biosynthesis and demonstrates similar biological activities [19].
Reynosin constitutes another frequently encountered sesquiterpene lactone, particularly in Artemisia and Saussurea species [30] [16]. This compound shares the characteristic alpha-methylene-gamma-lactone moiety with santamarine, contributing to similar biological activities but requiring sophisticated separation techniques for individual compound isolation [16]. β-cyclocostunolide, 4α-hydroxy-4β-methyldihydrocostol, and related eudesmanolide derivatives frequently accompany santamarine in plant extracts [19].
The Inula genus demonstrates particularly rich sesquiterpene lactone profiles, with alantolactone and isoalantolactone representing major co-occurring compounds [8] [9] [31]. These compounds exhibit significant growth inhibitory activities against various cancer cell lines, with structural activity relationships indicating the critical importance of the α-exomethylene-γ-lactone ring system [8] [9].
Plant matrices containing santamarine consistently yield substantial quantities of triterpenoid and steroid compounds that influence extraction and purification protocols. β-sitosterol and its glucoside derivatives represent ubiquitous constituents across all major santamarine sources [19] [32]. Daucosterol, the glucose conjugate of β-sitosterol, frequently co-occurs in significant concentrations, particularly in Saussurea species [19].
Triterpenoid compounds including friedelin, friedelinol, erythrodiol, lupeol, and related pentacyclic structures have been isolated from Inula helenium extracts alongside santamarine [11]. These compounds demonstrate different extraction and chromatographic behaviors compared to sesquiterpene lactones, enabling selective separation strategies [11].
The presence of steroid and triterpenoid constituents significantly impacts the polarity profile of crude extracts, necessitating careful consideration of solvent systems for selective santamarine extraction [32] [11]. α-amyrin, β-amyrin, and related triterpenes contribute to the lipophilic fraction of plant extracts, requiring specific purification approaches to achieve santamarine isolation [6] [11].
Phenolic compounds represent another significant class of co-occurring metabolites in santamarine-containing plant matrices. Flavonoid derivatives, including quercetin, kaempferol, and related glycosides, demonstrate substantial concentrations in Inula species extracts [6] [33]. These compounds contribute antioxidant properties to crude extracts while potentially interfering with sesquiterpene lactone isolation procedures.
Hydroxycinnamic acid derivatives, including chlorogenic acid and related esters, frequently occur in Artemisia species alongside santamarine [34]. These phenolic compounds demonstrate different extraction behaviors and may require specific removal strategies during purification protocols [34].
The monoterpenoid thymol has been identified as a significant constituent in Inula species extracts, contributing to the aromatic profile while demonstrating antimicrobial properties [6]. This compound's volatility enables separation through steam distillation or other selective extraction approaches [6].
Several plant matrices containing santamarine yield unique secondary metabolite classes that contribute to phytochemical complexity. 5-hydroxymethyl-furaldehyde and trans-syingin represent notable constituents in Saussurea lappa extracts [19]. These compounds derive from different biosynthetic pathways compared to sesquiterpene lactones, enabling selective extraction approaches [19].
Artemisinic acid derivatives, particularly 10α-hydroxyl-artemisinic acid, constitute novel sesquiterpene structures isolated from Saussurea lappa despite being more commonly associated with Artemisia annua [19]. This represents the first report of artemisinic acid derivatives in Saussurea species, suggesting broader biosynthetic capabilities than previously recognized [19].
Oligosaccharide constituents, particularly inulin and related fructose polymers, represent major components in Inula species extracts [6] [35]. These water-soluble compounds enable selective extraction strategies while potentially contributing prebiotic properties to crude preparations [35].
The development of efficient extraction and purification methodologies for santamarine represents a critical aspect of natural product chemistry, requiring consideration of compound stability, matrix complexity, and intended applications.
Soxhlet extraction represents the most widely employed conventional technique for santamarine isolation from plant matrices [36] [25] [28]. This continuous extraction methodology enables efficient compound recovery using relatively small solvent volumes compared to alternative approaches [36]. Ethanol, methanol, and ethyl acetate constitute the primary solvents for Soxhlet extraction, with selection dependent upon target compound polarity and matrix composition [25] [28].
The optimization of Soxhlet extraction parameters for santamarine recovery has been extensively investigated, particularly for Saussurea lappa matrices [28]. Extraction times ranging from one to six hours, with temperatures maintained below compound decomposition thresholds, represent optimal conditions for maximum santamarine recovery [28]. The technique demonstrates particular advantages for large-scale preparation due to continuous solvent recycling and minimal operator intervention requirements [36].
Maceration techniques provide alternative conventional approaches particularly suitable for thermolabile compound extraction [36] [37]. Room temperature extraction using 70% ethanol or pure methanol enables santamarine recovery while minimizing thermal degradation [25] [32]. Extended extraction periods of three to seven days with frequent agitation optimize compound recovery through this methodology [37].
Percolation represents a modified maceration approach enabling continuous solvent flow through powdered plant materials [37]. This technique combines advantages of conventional maceration with improved extraction efficiency through continuous fresh solvent contact [37]. The methodology proves particularly suitable for santamarine extraction from coarsely powdered Saussurea and Inula materials [37].
Ultrasound-assisted extraction has emerged as a significant advancement for santamarine isolation, offering reduced extraction times and lower operating temperatures compared to conventional methods [38] [26]. The technique utilizes ultrasound frequencies ranging from 20 kilohertz to 2000 kilohertz to increase cell wall permeability and produce cavitation effects [36]. Optimized conditions for Saussurea lappa santamarine extraction include 60-minute extraction periods using aqueous ethanol solvents [26].
Supercritical carbon dioxide extraction represents an environmentally friendly approach for santamarine isolation, offering selective extraction capabilities and elimination of organic solvent residues [21]. The technique utilizes moderate critical temperature and pressure conditions (31.2 degrees Celsius and 73.8 bar) that preserve thermolabile compounds while enabling selective extraction [21]. Ethanol modifiers enhance the polarity range of supercritical carbon dioxide, expanding applicability to sesquiterpene lactone extraction [21].
Infrared-assisted extraction constitutes a novel technology demonstrating superior efficiency compared to conventional methods for santamarine recovery [26]. Optimized conditions include 20% aqueous phase concentration, 60-minute extraction time, 70-mesh particle size, and 70-watt infrared power [26]. This methodology demonstrates 2.7-fold increased yields compared to solid-liquid extraction and 1.6-fold improvements over ultrasound extraction [26].
Microwave-assisted extraction offers rapid extraction capabilities through selective heating of plant matrices [38]. The technique enables selective compound extraction while minimizing thermal degradation through precise temperature control [38]. Applications to santamarine extraction remain limited but demonstrate potential for scaled preparation protocols [38].
Column chromatography using silica gel represents the fundamental purification technique for santamarine isolation from crude extracts [19] [39] [40]. Hexane to ethyl acetate gradient systems enable effective separation of santamarine from co-occurring metabolites based on polarity differences [19] [39]. The technique requires careful optimization of solvent gradients to achieve baseline separation from structurally related sesquiterpene lactones [39].
High-performance liquid chromatography provides analytical and preparative capabilities for santamarine purification [26] [41]. Reversed-phase carbon-18 columns with acetonitrile-water mobile phase systems enable high-resolution separation [26] [41]. Preparative-scale high-performance liquid chromatography enables isolation of multi-milligram quantities suitable for biological evaluation [41].
Thin-layer chromatography serves essential monitoring functions during santamarine purification processes [39]. Silica gel plates with hexane to ethyl acetate mobile phase systems enable rapid assessment of purification progress and fraction purity [39]. The technique proves particularly valuable for optimizing column chromatography conditions and monitoring extraction efficiency [39].
Crystallization and recrystallization techniques provide final purification steps for santamarine isolation [42] [43]. Hot ethanol or methanol solutions enable selective crystallization based on differential solubility compared to impurities [43]. Slow cooling promotes formation of pure crystals through selective incorporation of santamarine molecules into crystal lattice structures [43].
Gas chromatography-mass spectrometry represents a fundamental analytical technique for santamarine identification and quantification in plant extracts [25]. The technique enables compound identification through mass spectral fragmentation patterns and retention time comparison with authentic standards [25]. Applications include monitoring extraction efficiency and assessing crude extract composition [25].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for isolated santamarine [19] [39]. Proton and carbon-13 one-dimensional and two-dimensional techniques enable complete structural elucidation and purity assessment [19] [39]. The methodology proves essential for confirming compound identity and detecting structural modifications during extraction and purification [19].
Fourier-transform infrared spectroscopy enables rapid functional group identification and purity assessment for santamarine preparations [35]. Characteristic absorption bands associated with hydroxyl, carbonyl, and methylene groups provide diagnostic information for compound identification [35]. The technique proves particularly valuable for quality control applications in extraction optimization studies [35].
Mass spectrometry, particularly high-resolution electrospray ionization techniques, enables accurate mass determination and molecular formula confirmation for santamarine [12]. Advanced tandem mass spectrometry approaches enable structural characterization of degradation products and metabolites [12]. Molecular networking approaches facilitate identification of related compounds in complex plant extracts [12].